Benzylbis[2-(tosylamino)ethyl]amine
Description
Benzylbis[2-(tosylamino)ethyl]amine is a tertiary amine derivative featuring a benzyl group and two 2-(tosylamino)ethyl substituents. Tosyl (p-toluenesulfonyl) groups are sulfonamide-based protective moieties commonly used in organic synthesis to stabilize amines and modulate reactivity . The compound’s structure includes a central nitrogen atom bonded to a benzyl group and two ethyl chains terminated by tosylamino groups.
Properties
Molecular Formula |
C25H31N3O4S2 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
N-[2-[benzyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H31N3O4S2/c1-21-8-12-24(13-9-21)33(29,30)26-16-18-28(20-23-6-4-3-5-7-23)19-17-27-34(31,32)25-14-10-22(2)11-15-25/h3-15,26-27H,16-20H2,1-2H3 |
InChI Key |
ZEJWEQZIMFOOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis[2-(tosylamino)-3-methylbutyl]amine
Structural Differences :
- Core Structure: Benzylbis[2-(tosylamino)ethyl]amine employs ethyl linkers between the central nitrogen and tosylamino groups, whereas Bis[2-(tosylamino)-3-methylbutyl]amine (CAS 14167-18-1) uses bulkier 3-methylbutyl chains .
- Molecular Formula: this compound: Estimated formula C₂₃H₂₉N₃O₄S₂ (based on structural analysis). Bis[2-(tosylamino)-3-methylbutyl]amine: C₂₄H₃₇N₃O₄S₂ (molecular weight: 495.7 g/mol) .
Functional Implications :
- Solubility : The ethyl-linked compound may exhibit higher solubility in polar solvents due to reduced hydrophobicity.
- Synthetic Utility: The benzyl group in this compound could enhance aromatic interactions in supramolecular systems, whereas the methylbutyl analog might favor lipid membrane permeability.
Other Tosylamino-Containing Amines
- Chloroaniline Derivatives (e.g., 2-chloroaniline, CAS 95-51-2): These lack sulfonamide groups but share aromatic amine functionalities. Chloroanilines are simpler in structure and typically used as intermediates in dye synthesis, contrasting with the multifunctional tosylaminoethylamine design .
- Benzenamine Derivatives (e.g., Benzenamine, 2-(1-methylethyl)): These focus on branched alkyl substituents without sulfonamide moieties, limiting their utility in sulfonamide-based drug design .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | Not Provided | C₂₃H₂₉N₃O₄S₂* | ~497.6 | Ethyl linkers, benzyl group |
| Bis[2-(tosylamino)-3-methylbutyl]amine | 14167-18-1 | C₂₄H₃₇N₃O₄S₂ | 495.7 | 3-Methylbutyl linkers, bulkier chains |
| 2-Chloroaniline | 95-51-2 | C₆H₆ClN | 127.57 | Aromatic amine, chloro substituent |
*Estimated based on structural analysis.
Research Findings and Implications
- Reactivity: The tosylamino group’s electron-withdrawing nature in both compounds likely deactivates the amine center, reducing nucleophilicity compared to unmodified amines. However, the ethyl-linked compound may exhibit faster reaction kinetics in SN2-type reactions due to lower steric hindrance .
- Thermodynamic Stability: The benzyl group in this compound could enhance stability via π-π stacking interactions, whereas the methylbutyl analog’s branched chains might improve thermal stability in non-polar environments.
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